molecular formula C19H24N4O3S B2790167 Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate CAS No. 946237-01-0

Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2790167
CAS No.: 946237-01-0
M. Wt: 388.49
InChI Key: UEJRGSNNNQRFCC-UHFFFAOYSA-N
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Description

Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the thiazole ring, followed by the introduction of the piperazine moiety and the carbamate group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and piperazine-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate is unique due to its specific combination of a thiazole ring, piperazine moiety, and carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry, biological research, and industrial applications. Its unique structure and reactivity make it a subject of ongoing scientific interest and investigation.

Properties

IUPAC Name

ethyl N-[4-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-3-26-19(25)21-18-20-15(13-27-18)12-17(24)23-9-7-22(8-10-23)16-6-4-5-14(2)11-16/h4-6,11,13H,3,7-10,12H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJRGSNNNQRFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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